

A Technical Guide to 1,1-Dichlorocyclohexane: Nomenclature, Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: **1,1-Dichlorocyclohexane**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,1-dichlorocyclohexane**, a halogenated cyclic hydrocarbon. The document details its IUPAC nomenclature and synonyms, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis from cyclohexanone and its subsequent elimination reaction to form 1-chlorocyclohexene. The guide is intended to be a valuable resource for professionals in organic synthesis and drug development, offering both theoretical and practical information.

Nomenclature and Identification

The compound with the chemical structure of a cyclohexane ring bearing two chlorine atoms on the same carbon is officially named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

- IUPAC Name: **1,1-dichlorocyclohexane**[\[1\]](#)
- Synonyms: Cyclohexane, 1,1-dichloro-[\[1\]](#)
- CAS Number: 2108-92-1[\[1\]](#)

- Molecular Formula: C₆H₁₀Cl₂[\[1\]](#)
- SMILES: C1CCC(CC1)(Cl)Cl[\[1\]](#)
- InChI: InChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2[\[1\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **1,1-dichlorocyclohexane** is presented in the table below.

Property	Value	Reference
Molecular Weight	153.05 g/mol	[1]
Appearance	Colorless liquid	[2]
Density	1.15 g/cm ³	
Boiling Point	171 °C at 760 mmHg	
Melting Point	-47 °C	
Flash Point	66 °C	
Vapor Pressure	1.9 mmHg at 25°C	
Refractive Index	1.476	
Solubility	Soluble in organic solvents, insoluble in water.	[2]

Spectroscopic Data

The structural elucidation of **1,1-dichlorocyclohexane** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **1,1-dichlorocyclohexane** is expected to show complex multiplets. Due to the chair conformation of the cyclohexane ring, the axial and

equatorial protons are chemically non-equivalent. The protons on the carbons adjacent to the dichlorinated carbon (C2 and C6) will be the most deshielded. The protons on C3, C4, and C5 will have overlapping signals at higher field.

- ^{13}C NMR: The carbon NMR spectrum is simpler and provides clear evidence of the molecule's symmetry. It is expected to show four distinct signals, corresponding to the four unique carbon environments: C1 (the dichlorinated carbon), C2/C6, C3/C5, and C4.^[3] A literature reference reports the following chemical shifts:

Carbon Atom	Chemical Shift (ppm)
C1	93.4
C2/C6	40.8
C3/C5	22.9
C4	25.5

Literature Reference:
J.ORG.CHEM.,58,1939(1993)^[4]

Infrared (IR) Spectroscopy

The IR spectrum of **1,1-dichlorocyclohexane** will be characterized by the following absorptions:

- C-H stretching: Strong bands in the 2850-2950 cm^{-1} region, typical for sp^3 hybridized C-H bonds in a cyclohexane ring.
- CH_2 scissoring: A distinct absorption around 1450 cm^{-1} .
- C-Cl stretching: One or more strong bands in the fingerprint region, typically between 600 and 800 cm^{-1} , corresponding to the C-Cl bond vibrations.

Mass Spectrometry (MS)

The mass spectrum of **1,1-dichlorocyclohexane** will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M^+) will appear as a cluster

of peaks at m/z 152, 154, and 156 with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of ^{35}Cl and ^{37}Cl isotopes. Common fragmentation pathways include the loss of a chlorine atom (M-Cl^+) and the loss of HCl (M-HCl^+).

Synthesis and Reactions

Synthesis of 1,1-Dichlorocyclohexane from Cyclohexanone

A common and effective method for the synthesis of **1,1-dichlorocyclohexane** is the reaction of cyclohexanone with phosphorus pentachloride (PCl_5).[5]

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add cyclohexanone to the flask.
- **Reagent Addition:** Cool the flask in an ice bath and slowly add phosphorus pentachloride in small portions with stirring. The reaction is exothermic.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture and carefully pour it onto crushed ice. The excess PCl_5 will be hydrolyzed to phosphoric acid and HCl.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane.
- **Washing:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **1,1-dichlorocyclohexane**.

PCl5

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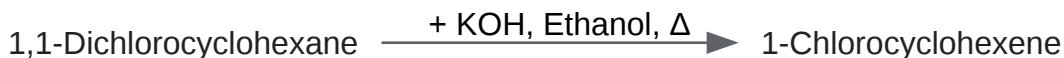
Caption: Synthesis of **1,1-Dichlorocyclohexane**.

Elimination Reaction of 1,1-Dichlorocyclohexane

1,1-Dichlorocyclohexane can undergo an elimination reaction when treated with a strong base in an alcoholic solvent to yield 1-chlorocyclohexene. This reaction proceeds via an E2 mechanism.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve **1,1-dichlorocyclohexane** in ethanol.
- Base Addition: Add a solution of potassium hydroxide in ethanol to the flask.
- Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and pour it into water.
- Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
- Washing: Wash the organic layer with water and then with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- Purification: The resulting 1-chlorocyclohexene can be purified by distillation.

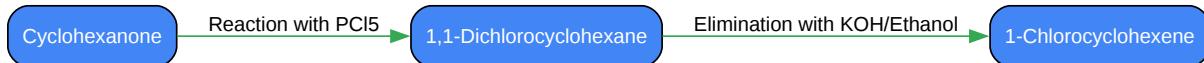
KOH, Ethanol

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Caption: Elimination reaction of **1,1-Dichlorocyclohexane**.

Logical Relationship of Synthesis and Subsequent Reaction

The synthesis of **1,1-dichlorocyclohexane** from cyclohexanone and its subsequent conversion to 1-chlorocyclohexene represents a common two-step transformation in organic synthesis. This workflow allows for the introduction of a double bond into the cyclohexane ring via a gem-dihalide intermediate.

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Caption: Two-step synthesis of 1-Chlorocyclohexene.

Safety Information

1,1-Dichlorocyclohexane is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a chlorinated hydrocarbon, it may be harmful if inhaled, ingested, or absorbed through the skin.[2]

Conclusion

1,1-Dichlorocyclohexane is a valuable intermediate in organic synthesis. This guide has provided a detailed overview of its nomenclature, properties, and key chemical transformations.

The experimental protocols and spectroscopic data presented herein are intended to equip researchers and professionals with the necessary information for the effective use of this compound in their work.

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